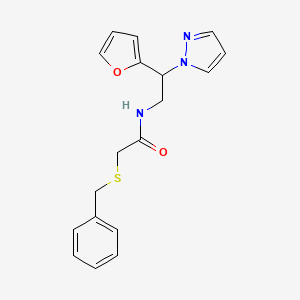

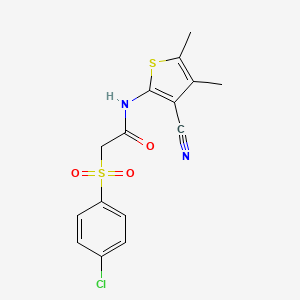

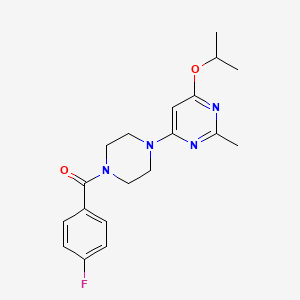

2-(苄硫基)-N-(2-(呋喃-2-基)-2-(1H-吡唑-1-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, as described in the first paper, involves the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with various reagents such as chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters. Additionally, the reaction of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide with pyridinecarbaldehydes and 5-arylfurfural leads to the formation of 5-heterylidene derivatives. These synthetic pathways highlight the versatility of the core structure in forming various derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the first paper includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is fused to an acetamide moiety, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the furan ring, a five-membered oxygen-containing heterocycle, adds to the complexity of the molecule and may contribute to its biological activity. The structural analysis of these compounds is crucial as it can influence the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry and involve nucleophilic substitution and condensation reactions. The formation of the thiazolidine ring is likely through a cyclization reaction, which is a common strategy in the synthesis of heterocycles. The subsequent reactions to form the 5-heterylidene derivatives involve aldehyde components, indicating a Knoevenagel condensation type of reaction, which is a method for forming carbon-carbon double bonds .

Physical and Chemical Properties Analysis

While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the presence of multiple functional groups and heterocycles in the molecule. The acetamide group can engage in hydrogen bonding, which may affect solubility and melting points. The aromatic rings and heterocycles contribute to the molecule's planarity and rigidity, which can influence its ability to interact with biological targets and its overall stability .

Anticancer Activity

The compounds synthesized in the first paper were tested for their anticancer activity. The most potent and selective cytotoxic effects were observed in the 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines. This suggests that the structural features of these compounds are critical for their anticancer properties and warrant further investigation .

Bioactivity

The second paper describes the synthesis of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides and their bioactivity. These compounds showed inhibition effects on selected bacteria and algae, with one particular derivative achieving the highest yield and demonstrating good bioactivity. This indicates that the synthesized compounds have potential as antimicrobial agents, and their structure-activity relationship is an important area of study .

科学研究应用

合成新化合物

对类似于2-(苄硫基)-N-(2-(呋喃-2-基)-2-(1H-吡唑-1-基)乙基)乙酰胺的化合物的研究通常探索包含呋喃、吡唑和乙酰胺等元素的新异环化合物的合成。这些研究旨在开发新的合成途径和方法,用于构建具有潜在生物活性的复杂分子。例如,从吡唑-乙酰胺衍生物构建了新的Co(II)和Cu(II)配位化合物,展示了氢键对自组装过程的影响,并突出它们显著的抗氧化活性 (Chkirate et al., 2019)。

抗菌和抗癌活性

一些研究关注与2-(苄硫基)-N-(2-(呋喃-2-基)-2-(1H-吡唑-1-基)乙基)乙酰胺结构相关的化合物的生物活性。这些包括对抗菌和抗癌潜力的评估。例如,合成了含有噻二唑基团的新异环化合物,并对其针对棉铃虫的杀虫活性进行了评估 (Fadda et al., 2017)。此外,对新的噻吩、嘧啶、香豆素、吡唑和吡啶衍生物进行了合成和抗肿瘤活性评估,显示出对不同细胞系具有有希望的抑制效果 (Albratty et al., 2017)。

抗氧化活性

抗氧化潜力是研究与2-(苄硫基)-N-(2-(呋喃-2-基)-2-(1H-吡唑-1-基)乙基)乙酰胺相关化合物的另一个研究领域。例如,从吡唑-乙酰胺衍生物构建的配位化合物的研究显示出显著的抗氧化活性,表明这些化合物在与氧化应激相关的应用中具有潜力 (Chkirate et al., 2019)。

合成和生物评价

进一步探索新化合物的合成和生物评价通常会导致发现潜在的抗菌、抗癌和抗氧化剂。这些研究旨在识别和优化对各种生物靶点具有高效性和选择性的候选药物。例如,合成和评价新的2-吡喃衍生物已经揭示了支持其潜在生物应用的晶体结构和计算研究 (Sebhaoui et al., 2020)。

属性

IUPAC Name |

2-benzylsulfanyl-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)19-12-16(17-8-4-11-23-17)21-10-5-9-20-21/h1-11,16H,12-14H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYIJKIPVPJRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)

![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)